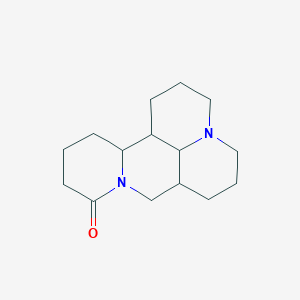

(+)-Matrine

Vue d'ensemble

Description

(+)-Matrine is a natural product found in Gymnospermium albertii, Daphniphyllum pentandrum, and other organisms with data available.

Activité Biologique

(+)-Matrine is an alkaloid derived from the Sophora species, particularly Sophora flavescens. It has garnered attention for its diverse pharmacological effects, particularly in the context of cancer treatment, cardiovascular health, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activities of this compound, supported by research findings, case studies, and data tables.

1. Antitumor Activity

This compound exhibits significant antitumor properties across various cancer cell lines. Research indicates that it can inhibit cell proliferation, induce apoptosis, and reverse drug resistance in cancer cells.

Mechanisms of Action:

- Inhibition of Proliferation: Matrine has been shown to inhibit the proliferation of breast cancer cells (MCF-7, BT-474, MDA-MB-231) by regulating the NF-κB signaling pathway through IKKβ inhibition .

- Induction of Apoptosis: In MCF-7 cells, matrine induces endoplasmic reticulum stress, downregulating hexokinase II and promoting apoptosis via the PI3K/AKT pathway .

- Impact on Other Cancers: Matrine also inhibits gastric cancer cell lines (SGC7901) by affecting the PI3K/AKT/uPA pathway and inducing autophagy . In prostate cancer models (DU145, PC3), it induces apoptosis and inhibits proliferation through multiple pathways including NF-κB and p38/JNK signaling .

Table 1: Summary of Antitumor Effects of this compound

2. Cardiovascular Effects

Matrine has demonstrated beneficial effects on cardiovascular health, particularly in managing hypertension and preventing vascular remodeling.

Key Findings:

- Anti-Hypertensive Activity: Matrine reduces blood pressure by inhibiting α-Adrenoceptor activation which interferes with intracellular Ca²⁺ release .

- Vascular Remodeling: It improves vascular remodeling by inhibiting the proliferation of vascular smooth muscle cells (VSMCs) and reducing oxidative stress through NF-κB pathway modulation .

Table 2: Cardiovascular Effects of this compound

| Effect | Mechanism | References |

|---|---|---|

| Blood Pressure Reduction | Inhibits α-Adrenoceptor activation | |

| Vascular Remodeling | Reduces VSMC proliferation; modulates oxidative stress |

3. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects that may contribute to its therapeutic potential in various diseases.

Mechanisms:

- Cytokine Modulation: Matrine downregulates pro-inflammatory cytokines such as TNF-α and IL-6 through NF-κB signaling pathways .

- Inhibition of Foam Cell Formation: It suppresses inflammatory responses in atherosclerosis models by inhibiting macrophage activation and lipid accumulation .

4. Case Studies and Clinical Implications

Several studies have explored the clinical implications of matrine's biological activities:

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer demonstrated that matrine combined with conventional chemotherapy improved patient outcomes by enhancing drug sensitivity and reducing side effects .

Case Study 2: Hypertension Management

In a rodent model of hypertension, matrine administration resulted in significant reductions in systolic blood pressure and improved cardiac function, highlighting its potential as a therapeutic agent for hypertensive patients .

Applications De Recherche Scientifique

Anti-Cancer Properties

Matrine exhibits potent anti-cancer effects across various types of malignancies. Its mechanisms include:

- Inhibition of Cell Proliferation : Matrine can significantly reduce the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, it has been shown to inhibit the growth of glioblastoma multiforme cells in vitro and in vivo, leading to prolonged survival in animal models .

- Reversal of Drug Resistance : Studies indicate that matrine can reverse resistance to chemotherapeutic agents such as cisplatin in lung cancer cells by modulating signaling pathways like β-catenin/survivin .

- Metastasis Inhibition : Matrine inhibits epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. It has been found effective in reducing metastasis in non-small cell lung cancer by downregulating PAX2 expression .

Summary Table: Anti-Cancer Mechanisms of Matrine

| Mechanism | Cancer Type | Reference |

|---|---|---|

| Cell Cycle Arrest | Glioblastoma | Zhou et al., 2018 |

| Apoptosis Induction | Lung Cancer | Wang et al., 2015a |

| EMT Inhibition | Non-Small Cell Lung Cancer | Yang et al., 2017 |

Cardiovascular Applications

Matrine has demonstrated significant cardiovascular protective effects, making it a candidate for treating various heart-related conditions:

- Anti-Hypertensive Effects : Matrine lowers blood pressure by inhibiting α-Adrenoceptor activation, which interferes with intracellular calcium release and extracellular influx. It also promotes apoptosis in pulmonary artery smooth muscle cells, thereby alleviating pulmonary hypertension .

- Protection Against Ischemia-Reperfusion Injury : Research shows that matrine can protect cardiac tissues during ischemia-reperfusion events by mitigating oxidative stress and inflammatory responses .

Summary Table: Cardiovascular Effects of Matrine

| Application | Mechanism | Reference |

|---|---|---|

| Anti-Hypertensive | Inhibits α-Adrenoceptors | Zheng et al., 2009 |

| Ischemia-Reperfusion Protection | Reduces Oxidative Stress | Li et al., 2020a |

Neurological Benefits

Matrine's neuroprotective properties have been explored in various neurological disorders:

- Cognitive Function Improvement : Studies indicate that matrine enhances cognitive function and alleviates symptoms in models of Alzheimer's disease by restoring cytokine balance and inhibiting acetylcholinesterase activity .

- Neuroprotection Against Ischemic Injury : Matrine has shown potential in protecting neurons from damage due to cerebral ischemia by regulating apoptotic pathways and oxidative stress responses .

Summary Table: Neurological Applications of Matrine

Propriétés

IUPAC Name |

7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBXGIUJOOQZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871734 | |

| Record name | Matridin-15-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-02-8 | |

| Record name | Matrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.